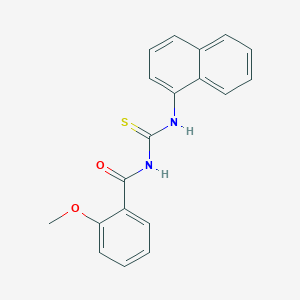![molecular formula C17H17N3O4S B15148915 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA is a complex organic compound that features both phenolic and thiourea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the benzene ring.
Acylation: Formation of the benzoyl group.
Thiourea Formation: Reaction of the acylated compound with thiourea under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Antimicrobial: Studied for its potential antimicrobial properties.
Anticancer: Investigated for its ability to inhibit cancer cell growth.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA would depend on its specific application. For example, in antimicrobial activity, it might disrupt cell wall synthesis or interfere with DNA replication. In anticancer activity, it could induce apoptosis or inhibit cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYLBENZOYL)THIOUREA: Lacks the nitro group.
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-NITROBENZOYL)THIOUREA: Lacks the methyl group on the benzoyl ring.
Uniqueness
The presence of both the nitro and methyl groups in 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H17N3O4S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9-7-10(2)15(21)13(8-9)18-17(25)19-16(22)12-5-4-6-14(11(12)3)20(23)24/h4-8,21H,1-3H3,(H2,18,19,22,25) |
Clé InChI |
JORFYQMCORAHMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)

![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)

